molecular formula C11H11F2N3 B8087585 5-(4,4-Difluoropiperidin-1-yl)picolinonitrile

5-(4,4-Difluoropiperidin-1-yl)picolinonitrile

Cat. No.: B8087585
M. Wt: 223.22 g/mol
InChI Key: HRLRNOZFZIUANO-UHFFFAOYSA-N
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Description

5-(4,4-Difluoropiperidin-1-yl)picolinonitrile is a chemical compound characterized by its unique structure, which includes a picolinonitrile group attached to a 4,4-difluoropiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4-Difluoropiperidin-1-yl)picolinonitrile typically involves the reaction of picolinonitrile with 4,4-difluoropiperidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yields and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 5-(4,4-Difluoropiperidin-1-yl)picolinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 5-(4,4-Difluoropiperidin-1-yl)picolinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile candidate for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 5-(4,4-Difluoropiperidin-1-yl)picolinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 5-(4,4-Difluoropiperidin-1-yl)pentanoic acid hydrochloride

  • 4-(4,4-Difluoropiperidin-1-yl)phenylmethanone

  • 5-(4,4-Difluoropiperidin-1-yl)pentylamine

Uniqueness: 5-(4,4-Difluoropiperidin-1-yl)picolinonitrile stands out due to its picolinonitrile group, which imparts unique chemical properties compared to other compounds in the same class

Properties

IUPAC Name

5-(4,4-difluoropiperidin-1-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-11(13)3-5-16(6-4-11)10-2-1-9(7-14)15-8-10/h1-2,8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLRNOZFZIUANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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